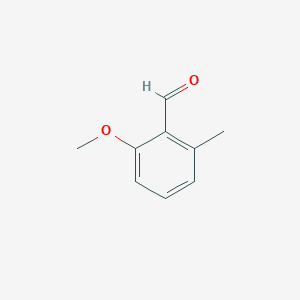

2-Methoxy-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUHWZADTAIBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348709 | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-55-8 | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-6-methylbenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a substituted aromatic aldehyde. The information compiled herein is intended to support research, development, and drug discovery activities by providing key data on its identity, characteristics, safe handling, and synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its correct identification, handling, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methyl-o-anisaldehyde, Benzaldehyde, 2-methoxy-6-methyl- | [1][2] |

| CAS Number | 54884-55-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Physical Form | White to yellow liquid, semi-solid, or solid | [3] |

| Purity | 97% | [3][4] |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

| InChI | InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3 | [1][3] |

| InChIKey | QLUHWZADTAIBKK-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C(=CC=C1)OC)C=O | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atom environment in the molecule. The structure of this compound was confirmed by ¹H NMR.[5]

-

¹H NMR (300 MHz, CDCl₃): δ 2.60 (3H, s, -CH₃), 3.90 (3H, s, -OCH₃), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s, -CHO)[5]

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The key expected absorptions for this compound would include:

-

Aldehyde C-H Stretch: Around 2880 & 2720 cm⁻¹

-

C=O Carbonyl Stretch: Strong absorption around 1700 cm⁻¹

-

Aromatic C=C Ring Stretch: In the 1600-1450 cm⁻¹ region

-

C-O-C Stretch (methoxy group): Strong absorptions around 1250 & 1050 cm⁻¹

Safety and Hazard Information

Understanding the hazards associated with this compound is crucial for safe handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 1-methoxy-2,3-dimethylbenzene has been reported.[5]

Materials:

-

1-methoxy-2,3-dimethylbenzene

-

Potassium peroxydisulfate

-

Copper(II) sulfate pentahydrate

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol) are added to a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v).[5]

-

The reaction mixture is stirred under reflux conditions for 15 minutes.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[5]

-

The organic layers are combined and washed twice with 100 mL of water and once with 100 mL of saturated saline.[5]

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[5]

-

The crude product is purified by silica gel column chromatography using a 4/96 (v/v) mixture of ethyl acetate/hexane as the eluent to afford pure this compound.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Key Functional Group Relationships

This diagram shows the connectivity of the key functional groups in this compound.

Caption: Connectivity of functional groups in this compound.

References

A Comprehensive Technical Guide to 2-Methoxy-6-methylbenzaldehyde

CAS Number: 54884-55-8

This technical guide provides an in-depth overview of 2-Methoxy-6-methylbenzaldehyde, a versatile aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, spectroscopic data, and key applications as a synthetic intermediate and a photo-activated cross-linking agent.

Core Physicochemical and Spectroscopic Data

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂.[1] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 54884-55-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless or yellowish solid | [2] |

| Melting Point | 40-41 °C | [3] |

| Boiling Point | 256 °C | [3] |

| Density | 1.062 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.64 (s, 1H, CHO), 7.37 (dd, J = 8.4, 7.6 Hz, 1H, Ar-H), 6.83 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (d, J = 7.6 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ = 192.42, 163.29, 142.16, 134.55, 124.22, 123.48, 109.17, 55.90, 21.60 | [5] |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calcd for C₉H₁₀O₂: 151.0754; found 151.0754 | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through the oxidation of 2,3-dimethylanisole. The following experimental protocols provide detailed methodologies for its preparation.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-dimethylanisole using potassium peroxodisulfate and copper(II) sulfate.

Materials:

-

2,3-Dimethylanisole

-

Copper(II) sulfate pentahydrate

-

Potassium peroxodisulfate

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Saturated saline solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 2,3-dimethylanisole (1 eq), copper(II) sulfate (1 eq), and potassium peroxodisulfate (3 eq) in a 1:1 mixture of acetonitrile and water.[6]

-

Heat the suspension to reflux at 100°C for 30 minutes, with stirring.[6]

-

Monitor the consumption of the starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble copper salt.[6]

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Protocol 2: Conversion to 2-Hydroxy-6-methylbenzaldehyde

This compound can be demethylated to form 2-hydroxy-6-methylbenzaldehyde, a useful intermediate in its own right.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Water

-

Magnesium sulfate

Equipment:

-

Flask

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 eq) in anhydrous DCM in a flask and cool the solution in an ice bath.[3]

-

Add aluminum chloride (3 eq) to the solution.[6]

-

Remove the flask from the ice bath and stir the mixture at room temperature overnight.[3][6]

-

Quench the reaction by the dropwise addition of water.[3]

-

Separate the phases and extract the aqueous layer with DCM.[6]

-

Combine the organic layers and dry over magnesium sulfate.[6]

-

Remove the solvent under reduced pressure to yield the product, which can be further purified by silica gel chromatography.[3]

Applications in Research and Development

While direct and potent biological activity of this compound has not been extensively reported, its utility as a chemical intermediate is well-established in several areas of research and development.

Intermediate in Drug Discovery

This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of analogs of Hamigeran B, which are evaluated as neuroinflammatory inhibitors.[7] It is also a key intermediate in the synthesis of methoxy methyl amphetamines, which are used as analytical standards in forensic and toxicological studies.[1]

Photo-activated Chemistry and Materials Science

A significant application of this compound lies in its use in photo-induced "click chemistry." Under UV irradiation, it undergoes tautomerization to form a highly reactive o-quinodimethane intermediate. This intermediate can readily participate in Diels-Alder reactions. This property is exploited for surface functionalization and polymer chemistry, allowing for the spatial control of chemical reactions on surfaces.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable chemical compound with established protocols for its synthesis and derivatization. While its direct biological applications are still under exploration, its role as a versatile intermediate in drug discovery and, more notably, as a photo-activated component in advanced materials science and bioconjugation, highlights its importance for the scientific community. The unique photochemical properties of this compound open avenues for innovative applications in surface patterning and the creation of complex polymer architectures. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. Volatiles from the xylarialean fungus Hypoxylon invadens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ambeed.com [ambeed.com]

- 5. rsc.org [rsc.org]

- 6. US20140323648A1 - Photo-induced crosslinking of double bond-containing polymers by means of a pericyclic reaction - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

2-Methoxy-6-methylbenzaldehyde structure and IUPAC name

An In-depth Technical Guide to 2-Methoxy-6-methylbenzaldehyde

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a formyl group (-CHO) at positions 2, 6, and 1 respectively. The presence of substituents at both positions ortho to the aldehyde group creates significant steric hindrance, which is a key determinant of its chemical reactivity.

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Methyl-o-anisaldehyde

-

CAS Number: 54884-55-8[1]

-

Molecular Formula: C₉H₁₀O₂[1]

Chemical Structure:

CHO

/ \

C-----C(OCH3)

/ \ / \

C---C=C---C(CH3)

\ /

C

```*(A 2D representation of the this compound structure)*

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

Property Value Reference(s) Identifiers IUPAC Name This compound [1] CAS Number 54884-55-8 [1] Molecular Properties Molecular Formula C₉H₁₀O₂ [1] Molecular Weight 150.17 g/mol [1] Physical Properties Physical Form White to yellow liquid, semi-solid, or solid Boiling Point 113.2 ± 15.3 °C (Predicted) [3] Specifications Purity 97% [3] Storage Conditions Store at 2-8°C under an inert atmosphere Spectroscopic Data ¹H NMR (300 MHz, CDCl₃) δ 10.65 (s, 1H), 7.40 (t, 1H), 6.80 (t, 2H), 3.90 (s, 3H), 2.60 (s, 3H) [4] Mass Spectrometry Predicted m/z: 151.07536 ([M+H]⁺), 173.05730 ([M+Na]⁺) [2]

Experimental Protocols

Synthesis of this compound

A common synthetic route for ortho-substituted benzaldehydes is the ortho-lithiation of a substituted benzene ring followed by formylation. The following workflow illustrates a plausible synthesis starting from 1-methoxy-3-methylbenzene (m-cresyl methyl ether).

Caption: Synthetic workflow for this compound.

Detailed Methodology (Purification Step):

The following protocol details the purification of the crude product obtained from the synthesis reaction.

[4]

-

Preparation: The crude product is concentrated under reduced pressure.

-

Chromatography: The residue is purified by silica gel column chromatography.

-

Elution: The column is eluted with a solvent system of 4% ethyl acetate in hexane (v/v).

-

Isolation: The fractions containing the desired product are combined and the solvent is evaporated to afford pure this compound.

-

Confirmation: The structure of the final product is confirmed by ¹H NMR spectroscopy.

[4]

Reactivity and Applications

The reactivity of this compound is significantly influenced by the steric hindrance around the aldehyde group, a phenomenon known as the "ortho effect". [5]The methoxy and methyl groups physically obstruct the path of incoming nucleophiles, making reactions at the carbonyl carbon more difficult compared to less substituted benzaldehydes. [5]This reduced reactivity often necessitates more forcing reaction conditions.

Despite this, ortho-substituted benzaldehydes are valuable precursors in organic synthesis. For instance, ortho-methylbenzaldehyde derivatives can participate in photo-induced Diels-Alder cycloadditions, where irradiation generates a reactive hydroxy-o-quinodimethane intermediate. [6]This type of reactivity opens pathways for the synthesis of complex polycyclic structures.

Logical Relationships

The structural features of this compound directly influence its chemical behavior. The logical flow from structure to reactivity is outlined in the diagram below.

References

- 1. This compound | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CAS#:54884-55-8 | Chemsrc [chemsrc.com]

- 4. This compound | 54884-55-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Sequence-independent activation of photocycloadditions using two colours of light - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06154B [pubs.rsc.org]

Spectroscopic Profile of 2-Methoxy-6-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde, with the chemical formula C₉H₁₀O₂ and CAS number 54884-55-8, is an aromatic aldehyde of interest in various fields of chemical synthesis and drug discovery.[1] Its structure, featuring a benzene ring substituted with a methoxy, a methyl, and an aldehyde group, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.65 | s | 1H | Aldehyde (-CHO) |

| 7.40 | t | 1H | Aromatic (Ar-H) |

| 6.80 | t | 2H | Aromatic (Ar-H) |

| 3.90 | s | 3H | Methoxy (-OCH₃) |

| 2.60 | s | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde (C=O) |

| ~161 | Aromatic (C-OCH₃) |

| ~140 | Aromatic (C-CH₃) |

| ~135 | Aromatic (C-H) |

| ~128 | Aromatic (C-CHO) |

| ~124 | Aromatic (C-H) |

| ~110 | Aromatic (C-H) |

| ~56 | Methoxy (-OCH₃) |

| ~20 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~2730 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1080 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M-H]⁺ |

| 121 | Medium | [M-CHO]⁺ |

| 106 | Medium | [M-CHO-CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required (typically 1024 or more). The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[1]

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow of spectroscopic analysis.

References

Physical properties of 2-Methoxy-6-methylbenzaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Methoxy-6-methylbenzaldehyde, a key intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound (CAS No. 54884-55-8) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂. At room temperature, it presents as a white to yellow liquid or semi-solid. Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Melting Point | 40-41°C | ChemicalBook[2], ChemBK[3] |

| Boiling Point | 256°C | ChemBK[3] |

| Physical Form | White to yellow liquid or semi-solid or solid | Sigma-Aldrich |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory protocols for measuring the melting and boiling points of organic compounds such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This protocol is based on the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath (oil or metal block)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath.

-

Heating: The bath is heated slowly, with a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or aluminum block)

-

Beaker

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, starting from 1-methoxy-2,3-dimethylbenzene.[4] This workflow is crucial for understanding the production of this intermediate for drug development and other research applications.

Caption: Synthesis of this compound.

References

Solubility Profile of 2-Methoxy-6-methylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-6-methylbenzaldehyde in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its structure, featuring a methoxy and a methyl group on the benzene ring, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is critical for a wide range of applications, including organic synthesis, reaction chemistry, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides qualitative solubility information and a predictive assessment based on its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties, particularly the LogP value, are indicative of its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.174 g/mol | [1] |

| Melting Point | 40-41°C | [1] |

| Boiling Point | 256.3 ± 20.0 °C at 760 mmHg | [1] |

| LogP | 2.17 | [1] |

| Physical Form | White to yellow liquid or semi-solid or solid |

The LogP value of 2.17 suggests that this compound is a lipophilic compound and is expected to have good solubility in a range of organic solvents.

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in various organic solvents is limited in publicly accessible databases. However, based on its chemical structure and physicochemical properties, a qualitative and predicted solubility profile can be established. The principle of "like dissolves like" suggests that this aromatic aldehyde will be more soluble in solvents with similar polarity.

Qualitative Solubility

General statements from chemical suppliers indicate that this compound is soluble in organic solvents such as ethanol and ether.[2]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent class. The predictions are based on general solubility principles and the compound's LogP value.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | High | Similar to methanol, commonly used for dissolving organic compounds.[2] | |

| Isopropanol | High | Good general solvent for moderately polar compounds. | |

| Ketones | Acetone | High | Polar aprotic solvent, effective for dissolving many organic compounds. |

| Methyl Ethyl Ketone | High | Similar to acetone with slightly lower polarity. | |

| Ethers | Diethyl Ether | High | Nonpolar aprotic solvent, suitable for lipophilic compounds.[2] |

| Tetrahydrofuran (THF) | High | Polar aprotic ether, excellent solvent for a wide range of organic molecules. | |

| Esters | Ethyl Acetate | High | Moderately polar aprotic solvent, commonly used in chromatography and extractions. |

| Hydrocarbons | Toluene | Moderate to High | Nonpolar aromatic solvent, "like dissolves like" principle suggests good solubility. |

| Hexane | Low to Moderate | Nonpolar aliphatic solvent, solubility may be limited due to the presence of the polar aldehyde and methoxy groups. | |

| Halogenated | Dichloromethane | High | Effective polar aprotic solvent for a broad range of organic compounds. |

| Chloroform | High | Similar to dichloromethane in its solvent properties. |

Experimental Protocol for Solubility Determination

The following is a general, representative experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principles of gravimetric analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial.

-

Record the initial mass of the solid and vial.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass.

-

Solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

Navigating the Safe Handling of 2-Methoxy-6-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-6-methylbenzaldehyde (CAS No. 54884-55-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.

Physicochemical and Toxicological Profile

A clear understanding of the compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Physical Form | White to yellow liquid or semi-solid/solid | Ambeed[2] |

| Purity | 97% | Ambeed[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Ambeed[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings:

-

Pictogram: Warning[1]

-

Hazard Statements:

-

Hazard Classes and Categories:

Experimental Workflow for Safe Handling

A systematic approach is essential when working with this compound. The following diagram outlines the logical workflow for its safe handling, from preparation to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocols and Precautions

Engineering Controls

-

Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure[3].

-

Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield[3].

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[3].

-

Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin contact[3].

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].

-

If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention[3][4].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[3][4].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical attention[3].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, foam, or water spray[4].

-

Hazardous Combustion Products: May produce carbon monoxide and other toxic fumes in a fire[3].

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear[3].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation[3].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains[3].

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Synthesis of 2-Methoxy-6-methylbenzaldehyde from 2,3-dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-6-methylbenzaldehyde from 2,3-dimethylanisole. The document outlines a detailed experimental protocol for this conversion, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Reaction Overview

The synthesis of this compound from 2,3-dimethylanisole (also known as 1-methoxy-2,3-dimethylbenzene) involves the selective oxidation of one of the methyl groups to a formyl group. A common and effective method for this transformation utilizes a copper(II) sulfate-catalyzed oxidation with potassium peroxydisulfate in an aqueous acetonitrile solvent system.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2,3-dimethylanisole.

Materials:

-

1-methoxy-2,3-dimethylbenzene (2,3-dimethylanisole)

-

Potassium peroxydisulfate (K₂S₂O₈)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (in a 1:1 volume ratio), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).[1]

-

The reaction mixture is then stirred under reflux conditions.[1]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed, which typically occurs within 15 minutes.[1]

-

Upon completion, the mixture is cooled to room temperature.[1]

-

The product is extracted with dichloromethane (2 x 225 mL).[1]

-

The combined organic layers are washed sequentially with water (2 x 100 mL) and saturated saline solution (100 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.[1]

-

Purification of the crude product is achieved by silica gel column chromatography using a 4/96 (v/v) mixture of ethyl acetate and hexane as the eluent.[1]

-

This process affords this compound as the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value |

| Starting Material | 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) |

| Oxidizing Agent | Potassium peroxydisulfate (89.31 g, 0.33 mol) |

| Catalyst | Copper(II) sulfate pentahydrate (27.22 g, 0.11 mol) |

| Solvent | Aqueous Acetonitrile (750 mL, V/V = 1:1) |

| Reaction Time | 15 minutes |

| Reaction Condition | Reflux |

| Product Yield | 7.32 g |

| Molar Yield | 44.2% |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | 4/96 (V/V) Ethyl Acetate/Hexane |

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods. The ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 2.60 (3H, s), 3.90 (3H, s), 6.80 (2H, t), 7.40 (1H, t), and 10.65 (1H, s).[1]

References

Commercial Suppliers and Technical Applications of 2-Methoxy-6-methylbenzaldehyde: A Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho to the aldehyde, imparts specific reactivity and conformational properties that make it an attractive starting material for creating diverse molecular scaffolds. This guide provides an overview of commercial suppliers of this compound, its synthesis, and its potential applications in drug discovery, with a focus on anticancer and antimicrobial research. Detailed experimental protocols and relevant biological pathways are also presented to aid researchers in their drug development endeavors.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | SY3H5815F9B9 | - | 54884-55-8 | C9H10O2 | 150.18 |

| Fluorochem | F224064 | 95% | 54884-55-8 | C9H10O2 | 150.17 |

| ChemicalBook | - | 97%-99% | 54884-55-8 | C9H10O2 | 150.17 |

| Adamas Reagent, Ltd. | - | - | 54884-55-8 | C9H10O2 | 150.17 |

| Bide Pharmatech Ltd. | - | - | 54884-55-8 | C9H10O2 | 150.17 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 1-methoxy-2,3-dimethylbenzene.[1]

Experimental Protocol: Synthesis

Materials:

-

1-methoxy-2,3-dimethylbenzene

-

Potassium peroxydisulfate

-

Copper(II) sulfate pentahydrate

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in a 1:1 mixture of acetonitrile and water (750 mL), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).[1]

-

Stir the reaction mixture under reflux for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane (2 x 225 mL).[1]

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated saline solution (100 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent to yield this compound.[1]

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as 1H NMR. For this compound, the expected 1H NMR spectrum (in CDCl3) would show peaks at approximately δ 2.60 (s, 3H, CH3), 3.90 (s, 3H, OCH3), 6.80 (t, 2H, Ar-H), 7.40 (t, 1H, Ar-H), and 10.65 (s, 1H, CHO).[1]

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery

While specific biological activity data for this compound derivatives are not extensively reported, the broader class of substituted benzaldehydes is a cornerstone in medicinal chemistry. Derivatives of structurally similar compounds have shown significant potential as anticancer and antimicrobial agents.

Anticancer Applications

Derivatives of methoxy- and benzyloxy-benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[2] These compounds can be synthetically modified to generate diverse libraries for screening. For instance, a study on benzyloxybenzaldehyde derivatives revealed significant activity against the HL-60 human leukemia cell line.[2] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[2]

Quantitative Anticancer Activity of Related Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | [2] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 | [2] |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 | [2] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 | [2] |

Antimicrobial Applications

The benzaldehyde scaffold is also a key component in the synthesis of compounds with antimicrobial properties. Derivatives can be designed to target various microbial pathogens. For example, studies on 2-hydroxy-4-methoxybenzaldehyde have demonstrated its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3] The mechanism of action is believed to involve disruption of the bacterial cell membrane.[3]

Quantitative Antimicrobial Activity of a Related Benzaldehyde Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [3] |

Potential Signaling Pathway Modulation

Derivatives of methoxy-substituted aromatic compounds have been shown to modulate key cellular signaling pathways implicated in cancer. A notable example is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[4][5] Synthetic compounds derived from 2-methoxybenzamide have been identified as potent inhibitors of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4][5]

Hypothesized Inhibition of the Hedgehog Signaling Pathway

Caption: A diagram illustrating the potential inhibition of the Hedgehog signaling pathway by a derivative of this compound.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of novel compounds derived from this compound, a general workflow for synthesis and screening is outlined below.

Workflow for Synthesis and Biological Screening

Caption: A generalized workflow for the synthesis and biological evaluation of new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on its derivatives are limited, the proven anticancer and antimicrobial activities of structurally related benzaldehydes highlight the promise of this chemical scaffold. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of new derivatives, contributing to the advancement of drug discovery and development.

References

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Potential of 2-Methoxy-6-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methoxy-6-methylbenzaldehyde represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of the current research landscape, focusing on the potential anticancer, anti-inflammatory, antimicrobial, and antifungal properties of these molecules. Drawing upon data from structurally related benzaldehyde derivatives, this document presents a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of underlying signaling pathways to facilitate further research and drug development in this area. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied and potent biological activities.

Introduction

Benzaldehyde and its derivatives are naturally occurring and synthetic compounds that have garnered significant attention for their therapeutic potential.[1] The core benzaldehyde structure serves as a versatile scaffold for chemical modifications, enabling the development of a diverse range of compounds with various biological activities.[1] The introduction of methoxy and methyl groups at the 2 and 6 positions, respectively, can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. While direct research on this compound derivatives is emerging, the extensive studies on analogous compounds provide a strong foundation for predicting their biological activities. This guide explores the key therapeutic areas where these derivatives are expected to show significant promise.

Potential Anticancer Activity

Numerous benzaldehyde derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][3] The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways integral to cancer progression.[2]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various benzaldehyde derivatives against different cancer cell lines, providing an indication of the potential potency of this compound derivatives.

| Compound/Derivative | Cell Line | Assay | Activity Metric | Value | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | IC50 | Significant at 1-10 µM | [2] | |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | IC50 | Most potent in series | [2] | |

| MMZ-45AA | BxPC-3 | Cytotoxicity | IC50 | 13.26 µM (72h) | [4] |

| MMZ-140C | HT-29 | Cytotoxicity | IC50 | 11.55 µM (72h) | [4] |

| MPOBA | HCT-116 | Anticancer | IC50 | 24.95 µM | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1][6]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight at 37°C.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Signaling Pathways in Inflammation

The anti-inflammatory effects of benzaldehyde derivatives are often mediated through the suppression of the NF-κB and MAPK signaling pathways.[7][9]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.[1]

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[1]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[1]

-

Supernatant Collection: Collect the cell culture supernatant.[1]

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent.[1]

-

Incubation: Incubate for 10 minutes at room temperature.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Potential Antimicrobial and Antifungal Activity

Benzaldehyde derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[10] Their mechanism of action often involves the disruption of microbial cell membranes.[10]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of various benzaldehyde derivatives against different microorganisms.

| Compound/Derivative | Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | 0.5 | [10] |

| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 8 | [10] |

| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 21 mm zone of inhibition at 1 mg/mL | - | [10] |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL | 2xMIC | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10]

Procedure:

-

Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[6]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.[6]

-

Controls: Include positive (medium + inoculum) and negative (medium only) control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives. Common synthetic routes for related benzaldehydes, such as Williamson ether synthesis and Schiff base formation, can be adapted.

General Synthesis of Schiff Bases

Schiff base formation is a straightforward method to create a diverse library of derivatives through the condensation reaction with various primary amines.[6]

Procedure:

-

Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol.[6]

-

Amine Addition: Add one molar equivalent of the desired primary amine.[6]

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.[6]

-

Reflux: Heat the mixture under reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[6]

-

Isolation and Purification: Cool the reaction mixture, filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent.[6]

Conclusion and Future Directions

The available literature on structurally similar benzaldehyde derivatives strongly suggests that derivatives of this compound are promising candidates for further investigation as potential therapeutic agents. Their anticipated anticancer, anti-inflammatory, and antimicrobial properties warrant a systematic exploration through synthesis and rigorous biological evaluation. Future research should focus on synthesizing a library of these derivatives and screening them against a panel of cancer cell lines, microbial strains, and in inflammatory assay models. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their biological activity and in optimizing lead compounds for drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-6-methylbenzaldehyde: A Review of Synthetic Methods and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature concerning 2-Methoxy-6-methylbenzaldehyde. While research directly detailing the applications of this specific molecule is limited, this document outlines its synthesis and explores the established applications of structurally similar compounds, offering insights into its potential utility in chemical synthesis, pharmacology, and materials science.

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported, starting from 1-methoxy-2,3-dimethylbenzene. The process involves an oxidation reaction followed by purification.

Experimental Protocol: Synthesis from 1-methoxy-2,3-dimethylbenzene[1]

Materials:

-

1-methoxy-2,3-dimethylbenzene

-

Potassium peroxydisulfate

-

Copper(II) sulfate pentahydrate

-

Aqueous acetonitrile (1:1 v/v)

-

Dichloromethane

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).

-

Stir the reaction mixture under reflux conditions for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with dichloromethane (2 x 225 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated saline (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent.

-

The final product, this compound, is obtained with a reported yield of 44.2% (7.32 g).[1]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 2.60 (3H, s), 3.90 (3H, s), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s).[1]

Potential Applications Based on Structurally Related Compounds

While specific applications for this compound are not extensively documented in the reviewed literature, the reactivity of the aldehyde and the electronic effects of the methoxy and methyl substituents suggest its potential as a valuable building block in various fields. The following sections detail the established applications of analogous substituted benzaldehydes, providing a framework for potential future research into this compound.

Pharmaceutical Synthesis and Bioactive Molecules

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

The aldehyde functional group is a versatile handle for the construction of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, 2-methylbenzaldehyde is utilized in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities.

Experimental Workflow: Synthesis of Quinazolinone Derivatives

References

An In-depth Technical Guide to 2-Methoxy-6-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthetic methodologies, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. While the direct biological activity of this compound is not extensively documented, its structural motifs are of interest in the design of novel therapeutic agents. This document aims to be a valuable resource for researchers utilizing this compound as a building block in the synthesis of complex organic molecules.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, widely employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 6-position in this compound (IUPAC name: this compound; CAS No. 54884-55-8) imparts unique reactivity and steric hindrance, making it a valuable synthon for targeted molecular construction. This guide delves into the known synthesis routes, detailed experimental protocols, and the potential utility of this compound in research and development.

Physicochemical Properties

This compound is an off-white to yellow solid or semi-solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 54884-55-8 | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 40-41 °C | [3] |

| Boiling Point | 256 °C | [3] |

| Density | 1.062 g/cm³ | [3] |

| Appearance | Off-white to yellow solid or semi-solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of a corresponding methyl group or the formylation of a substituted anisole. Below are detailed protocols for key synthetic routes.

Oxidation of 1-Methoxy-2,3-dimethylbenzene

One of the most direct methods for the preparation of this compound is the selective oxidation of the methyl group at the 2-position of 1-methoxy-2,3-dimethylbenzene.

Reaction Scheme:

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-6-methylbenzaldehyde. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for their work.

Compound Stability Profile

This compound is an aromatic aldehyde that, like many aldehydes, is susceptible to degradation through several pathways. Its stability is influenced by environmental factors such as temperature, light, and the presence of oxygen and other reactive species.

Potential Degradation Pathways:

The primary degradation pathways for aromatic aldehydes like this compound include:

-

Oxidation: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid (2-Methoxy-6-methylbenzoic acid). This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.

-

Polymerization: Aldehydes can undergo polymerization to form trimers or other oligomeric species. This is often catalyzed by the presence of acidic or basic impurities. While some aliphatic aldehydes are known to polymerize more rapidly at low temperatures, this is less common for aromatic aldehydes.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Understanding these potential degradation pathways is crucial for establishing appropriate storage and handling procedures to maintain the compound's purity and stability over time.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on information from safety data sheets and general chemical handling guidelines.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down the rates of oxidation and other potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation. The compound is known to be air-sensitive. |

| Container | Tightly sealed, airtight amber glass bottle | Prevents exposure to air and moisture. Amber glass protects the compound from light-induced degradation. |

| Light Exposure | Store in the dark | Prevents photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases, acids | To prevent chemical reactions that would degrade the compound. |

Experimental Protocols for Stability Assessment

3.1. Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for these studies. The method should be capable of separating the intact this compound from all potential degradation products.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

3.2. Forced Degradation Protocols

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared for the following stress conditions.

Table 3: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 1 M HCl. 2. Incubate the solution at 60°C. 3. Withdraw aliquots at 2, 6, 12, and 24 hours. 4. Neutralize the aliquots with 1 M NaOH before HPLC analysis. |

| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. 2. Incubate the solution at 60°C. 3. Withdraw aliquots at 2, 6, 12, and 24 hours. 4. Neutralize the aliquots with 1 M HCl before HPLC analysis. |

| Oxidative Degradation | 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep the solution at room temperature. 3. Withdraw aliquots at 2, 6, 12, and 24 hours for HPLC analysis. |

| Thermal Degradation | 1. Place a solid sample of the compound in a 60°C oven. 2. Withdraw samples at 1, 5, and 10 days. 3. Prepare solutions of the withdrawn samples for HPLC analysis. |

| Photostability | 1. Expose a solution of the compound in a quartz cuvette to a calibrated light source (ICH Q1B option 1 or 2). 2. Simultaneously, keep a control sample protected from light at the same temperature. 3. Withdraw aliquots from both samples at appropriate time points for HPLC analysis. |

Visualizing Stability Relationships

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

Caption: Relationship between storage conditions and compound stability.

Caption: Workflow for a forced degradation stability study.